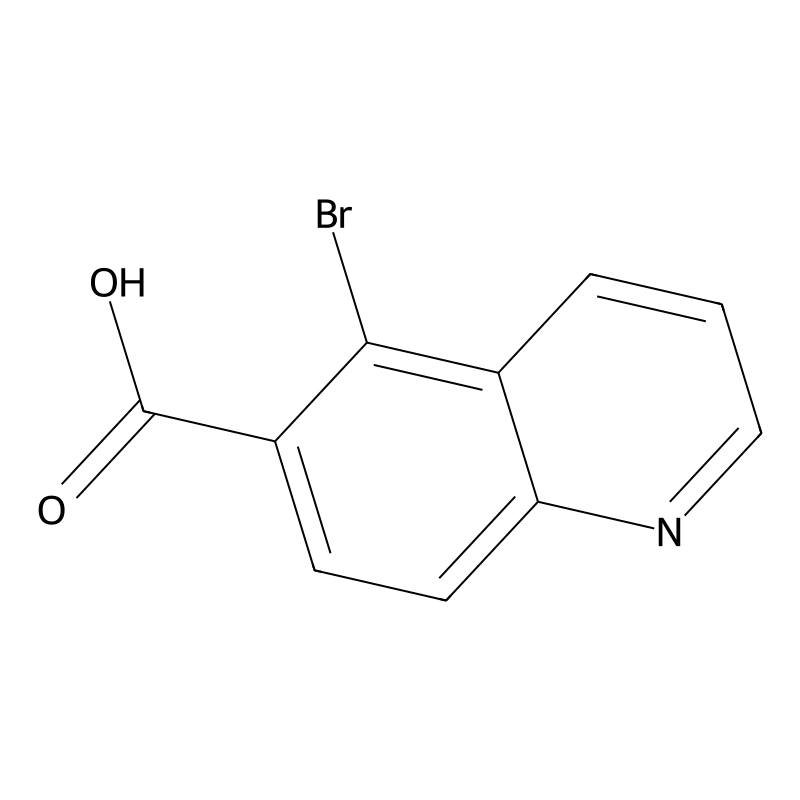

5-Bromoquinoline-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antiviral Activity of Quinoline Derivatives

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Quinoline derivatives have been studied for their antiviral activity against orthopoxviruses on Vero and MK-2 cell cultures .

Methods of Application or Experimental Procedures: The antiviral activity of 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives were studied. The compounds were prepared by Pfitzinger cyclization of the corresponding methylketones with isatin in basic medium. Methyl and ethyl esters were synthesized by esterification of the acids with alcohols in the presence of H2SO4 .

Results or Outcomes: High activity has been found for 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid. The spectrum of activity of acids IV and VI and ester VII extended over a broad range of orthopoxviruses that are pathogenic in humans. Acids IV and VI suppressed multiplication of mousepox virus at a concentration of 0.1 μg/mL. The effective concentration of IV against variolovaccine was 0.03 μg/mL (selectivity index TC50/IC50 = 366) .

5-Bromoquinoline-6-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 252.06 g/mol. It features a bromine atom at the 5-position of the quinoline ring and a carboxylic acid group at the 6-position. This unique structural arrangement contributes to its distinct chemical reactivity and biological properties. The compound is characterized by its moderate solubility in polar solvents and is often utilized in various chemical and pharmaceutical applications.

Limited information exists regarding the specific mechanism of action of 5-bromoquinoline-6-carboxylic acid. However, some research explores the biological activity of structurally similar quinolinecarboxylic acids. For instance, studies have investigated the potential antibacterial activity of certain quinolinecarboxylic acids, but none specifically focused on 5-bromoquinoline-6-carboxylic acid [].

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution, allowing for the synthesis of various derivatives.

- Oxidation and Reduction: The compound can be oxidized to form quinoline-6-carboxylic acid or reduced to yield 5-aminoquinoline-6-carboxylic acid.

- Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides, leading to the formation of biaryl or alkyl-aryl compounds.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

5-Bromoquinoline-6-carboxylic acid exhibits notable biological activities, making it a subject of interest in medicinal chemistry. It has demonstrated potential as an antimicrobial agent, particularly against drug-resistant bacterial strains. Additionally, it may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Its unique structural features enhance its binding affinity to various biological targets, contributing to its therapeutic potential.

The synthesis of 5-Bromoquinoline-6-carboxylic acid typically involves the following steps:

- Bromination: The starting material, quinoline or its derivatives, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.

- Carboxylation: The resulting brominated compound is then subjected to carboxylation using carbon dioxide under high temperature and pressure conditions.

Alternative methods may include microwave-assisted synthesis or solvent-free reactions to enhance efficiency and sustainability in production .

5-Bromoquinoline-6-carboxylic acid finds applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including antibiotics and anticancer drugs.

- Organic Synthesis: The compound acts as an intermediate in the synthesis of complex organic molecules.

- Material Science: Research is ongoing into its potential use in developing organic semiconductors and light-emitting diodes (LEDs).

Studies have shown that 5-Bromoquinoline-6-carboxylic acid interacts with specific enzymes and receptors, which may play a crucial role in its biological activities. For instance, it has been identified as an inhibitor of certain metallo-beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This property makes it a valuable candidate for restoring antibiotic efficacy against resistant strains.

Several compounds share structural similarities with 5-Bromoquinoline-6-carboxylic acid. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | Bromine at position 6; different biological activity |

| 8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | Bromine at position 8; distinct reactivity |

| 4-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | Bromine at position 4; varied pharmacological profile |

| 7-Bromoquinoline-2,3-dicarboxylic acid | C10H6BrO4 | Contains two carboxylic groups; enhanced solubility |

The uniqueness of 5-Bromoquinoline-6-carboxylic acid lies in the specific positioning of the bromine atom and carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This positioning affects pharmacokinetic properties and binding affinities, making it particularly valuable for targeted applications in drug development.